2-(2,3,6-Trifluorophenoxy)ethanol
Description
2-(2,3,6-Trifluorophenoxy)ethanol (CAS 72912-49-3) is a fluorinated aromatic ether-alcohol with the molecular formula C₈H₇F₃O₂ and a molecular weight of 192.14 g/mol . Its structure comprises a phenoxy group substituted with three fluorine atoms at the 2-, 3-, and 6-positions, linked to an ethanol moiety. Key physicochemical properties include a calculated hydrophobicity (XlogP) of 1.5, hydrogen bond donor/acceptor counts of 1 and 5, and a polar surface area of 29.5 Ų .
This compound is primarily employed as a pharmaceutical intermediate, notably in synthesizing 1-(2,3,6-trifluorophenyl)propan-2-one, a key precursor for the migraine drug Qulipta (atogepant) . Its fluorinated aromatic structure enhances metabolic stability and bioavailability in drug design .
Properties
IUPAC Name |
2-(2,3,6-trifluorophenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-5-1-2-6(10)8(7(5)11)13-4-3-12/h1-2,12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYSVQOMALEHHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)OCCO)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380719 | |
| Record name | 2-(2,3,6-Trifluorophenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72912-49-3 | |
| Record name | 2-(2,3,6-Trifluorophenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,3,6-Trifluorophenoxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,6-Trifluorophenoxy)ethanol typically involves the reaction of 2,3,6-trifluorophenol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol attacks the ethylene oxide, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2,3,6-Trifluorophenoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2,3,6-trifluorophenoxy)acetaldehyde or 2-(2,3,6-trifluorophenoxy)acetic acid.
Reduction: Formation of 2-(2,3,6-trifluorophenoxy)ethane.
Substitution: Formation of various substituted phenoxyethanol derivatives.
Scientific Research Applications
2-(2,3,6-Trifluorophenoxy)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3,6-Trifluorophenoxy)ethanol involves its interaction with specific molecular targets. The trifluorophenoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with 2-(2,3,6-Trifluorophenoxy)ethanol:
Fluorination Patterns and Reactivity
- This compound vs. 2,3,6-Trifluorobenzyl alcohol: Both compounds feature a 2,3,6-trifluorophenyl group but differ in functional groups (phenoxy ethanol vs. benzyl alcohol). The phenoxy-ethanol group in the former enhances solubility in polar aprotic solvents compared to the benzyl alcohol’s higher acidity . This makes this compound more suitable for coupling reactions in drug synthesis .
LogP and Solubility
- The XlogP of this compound (1.5) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, 2,2,2-Trifluoroethanol (XlogP 0.3) is highly polar and volatile, ideal for solvent applications , while 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]-ethanol (XlogP 2.1) is more lipophilic, favoring use in hydrophobic matrices .
Industrial and Pharmaceutical Utility
- Pharmaceutical Intermediates: this compound is preferred over non-fluorinated analogs (e.g., 2-Methoxyethanol) due to fluorine’s electron-withdrawing effects, which stabilize intermediates during synthesis .
- Solvents: 2,2,2-Trifluoroethanol’s strong hydrogen-bonding capacity makes it superior for dissolving peptides and polymers, unlike the less polar this compound .
Biological Activity
2-(2,3,6-Trifluorophenoxy)ethanol, a compound characterized by its trifluorophenyl moiety, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological assays, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 72912-49-3
- Molecular Formula : C8H7F3O
- Molecular Weight : 192.14 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in cancer progression.
- Receptor Modulation : It may act as a modulator for various receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. The following table summarizes findings from various cell line assays:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 6.6 ± 0.6 | |
| HepG2 (Liver Cancer) | 0.56 ± 0.01 | |
| MDA-MB-468 (Breast Cancer) | 7.5 ± 0.5 | |
| CaSki (Cervical Cancer) | 7.8 ± 0.4 |
These results indicate that the compound possesses potent cytotoxic effects against several cancer cell lines, outperforming standard chemotherapeutics like Etoposide.
Mechanistic Studies
Mechanistic investigations revealed that the compound's anticancer activity may be linked to the inhibition of the VEGF pathway. Specifically, it was found to reduce VEGF concentrations significantly in treated cell lines by disrupting VEGFR-2 phosphorylation pathways .
Case Study 1: In Vivo Efficacy
A recent study evaluated the in vivo efficacy of this compound in a murine model of breast cancer. The treatment group receiving the compound exhibited a marked reduction in tumor size compared to the control group. Histological analysis indicated increased apoptosis within tumor tissues.
Case Study 2: Synergistic Effects with Other Agents
Another investigation explored the synergistic effects of combining this compound with other chemotherapeutic agents. Results indicated enhanced cytotoxicity when used alongside conventional drugs such as Doxorubicin and Cisplatin, suggesting potential for combination therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
